molecular formula C11H12O2 B1281867 5-Benzyloxolan-2-one CAS No. 21175-42-8

5-Benzyloxolan-2-one

Cat. No. B1281867
CAS RN: 21175-42-8
M. Wt: 176.21 g/mol
InChI Key: OJKCYERWEGKEIS-UHFFFAOYSA-N
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Description

5-Benzyloxolan-2-one is a chemical compound that is part of a broader class of organic molecules known as heterocycles. These compounds contain a ring structure composed of at least one atom that is not carbon, which in the case of 5-benzyloxolan-2-one, is oxygen. The compound's structure includes a benzyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom and four carbon atoms.

Synthesis Analysis

The synthesis of compounds related to 5-benzyloxolan-2-one involves various chemical reactions. For instance, the synthesis of 1-benzyloxy-but-3-en-2-one, a related compound, was achieved through nucleophilic substitution, deprotection, Grignard reaction, and oxidation from 2-chloro-1,1-dimethoxy ethane with an overall yield of 50.4% . Similarly, the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines, which share a structural resemblance to 5-benzyloxolan-2-one, was performed using a one-pot multibond-forming process that includes Overman rearrangement and ring-closing metathesis reaction .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-benzyloxolan-2-one has been characterized using various techniques. For example, the crystal and molecular structure of 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one was determined by X-ray single crystal diffraction . This method provides detailed information about the arrangement of atoms within a molecule and can be used to infer the structure of 5-benzyloxolan-2-one.

Chemical Reactions Analysis

Chemical reactions involving 5-benzyloxolan-2-one and its analogs can be quite diverse. The synthesis of 1-(benzyloxy)-1,2,3-triazole, a compound with a benzyloxy group similar to 5-benzyloxolan-2-one, involved metalation at the 5-position followed by reaction with various electrophiles . Additionally, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent iodine-based reagent, showed increased reactivity despite predictions based on cyclic voltammetry and X-ray structural properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-benzyloxolan-2-one can be inferred from related compounds. For instance, the olfactory properties of synthesized homologues of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one, which has a similar benzodioxepin structure, were described as having an intense marine, spicy-vanillic odor . The safety and reactivity of compounds like 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one were assessed using differential scanning calorimetry and 19F NMR kinetic studies, respectively .

Scientific Research Applications

Eco-Sustainable Synthesis and Biological Evaluation

5-Benzyloxolan-2-one derivatives have been explored for their potential in eco-sustainable synthesis and biological applications. Notably, derivatives of this compound have shown promising results in anticancer, antibacterial, and DNA binding studies. One such study highlighted the synthesis of 2-phenyl 1,3-benzodioxole derivatives, exhibiting greater anticancer and antibacterial potency than standard reference compounds. These derivatives demonstrate a one-step synthesis process that is both eco-friendly and effective in targeting cancer and bacterial cells, with inherent potential for DNA binding (Gupta et al., 2016).

Synthesis of Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives

Another study focused on synthesizing new compounds containing benzimidazole, benzothiazole, or benzoxazole nuclei linked to an arylpiperazine. These compounds demonstrated significant affinity for serotonergic and dopaminergic receptors. Specifically, some compounds exhibited high affinity and selectivity for the 5-HT1A serotonin receptor. This research contributes to the understanding of the structure-activity relationships and the influence of different chemical moieties on receptor affinity (Siracusa et al., 2008).

Corrosion Inhibition in Mild Steel

Research has also been conducted on the use of 5-Benzyloxolan-2-one derivatives in corrosion inhibition for mild steel. Two new compounds were synthesized and evaluated for their properties in protecting mild steel from corrosion in acidic environments. The study combined experimental methods and quantum chemistry studies, demonstrating the effectiveness of these compounds as corrosion inhibitors, and their adsorption on mild steel was consistent with the Langmuir isotherm model (Chafiq et al., 2020).

Benzylation of Alcohols

In the field of organic chemistry, 5-Benzyloxolan-2-one derivatives have been utilized in the benzylation of alcohols. A study described the use of 2-Benzyloxy-1-methylpyridinium triflate for converting alcohols into benzyl ethers. This process was noted for its efficiency, demonstrating the potential of 5-Benzyloxolan-2-one derivatives in facilitating organic synthesis reactions (Poon & Dudley, 2006).

Antimicrobial Agents

The design and synthesis of novel hybrid molecules containing 5-Benzyloxolan-2-one derivatives have shown promise as antimicrobial agents. These compounds have been tested against various microbial strains, including Mycobacterium tuberculosis, displaying potent antimicrobial activity. The study highlights the potential of these compounds in addressing infectious diseases, with a focus on anti-tubercular activity (Shruthi et al., 2016).

Safety And Hazards

The safety data sheet for 5-Benzyloxolan-2-one was not found in the search results.


Future Directions

The future directions for the use or study of 5-Benzyloxolan-2-one are not provided in the search results. However, the compound’s diverse applications and intriguing properties suggest a vast potential for future exploration1.


Relevant Papers
The search results did not provide specific papers related to 5-Benzyloxolan-2-one. For a more comprehensive analysis, it would be beneficial to conduct a more targeted search for academic papers specifically discussing this compound.


Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, consulting primary literature or a subject matter expert may be beneficial.


properties

IUPAC Name

5-benzyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKCYERWEGKEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532354
Record name 5-Benzyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxolan-2-one

CAS RN

21175-42-8
Record name 5-Benzyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W ZHOU, K ZHENG, Y LI - Biotechnology Bulletin, 2023 - biotech.aiijournal.com
… LC-MS results showed that the active ingredients were caffeic acid 3-sulfate, 5-benzyloxolan-2-one, 3,4,5-trihydroxy-6-[(2-oxo-2h-chromen-5yl)oxy]oxane-2-carboxylic acid and …
Number of citations: 2 biotech.aiijournal.com
周文汉, 郑康宁, 李永民 - 生物技术通报, 2023 - biotech.aiijournal.com
… LC-MS results showed that the active ingredients were caffeic acid 3-sulfate, 5-benzyloxolan-2-one, 3,4,5-trihydroxy-6-[(2-oxo-2h-chromen-5yl)oxy]oxane-2-carboxylic acid and …
Number of citations: 3 biotech.aiijournal.com

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